2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Glutamyl-thiothreonyl-glycine is a tripeptide compound that plays a significant role in various biological processes. It is composed of three amino acids: gamma-glutamyl, thiothreonyl, and glycine. This compound is involved in the metabolism of glutathione, a crucial antioxidant in cells, and has implications in various physiological and pathological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid typically involves the stepwise coupling of the three amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. The gamma-glutamyl residue is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated residue is then coupled with thiothreonyl, followed by the addition of glycine. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, such as fermentation using genetically engineered microorganisms. These microorganisms are designed to overexpress the enzymes required for the biosynthesis of the tripeptide. The fermentation process is optimized for maximum yield and purity, followed by downstream processing to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Gamma-Glutamyl-thiothreonyl-glycine undergoes various chemical reactions, including:
Oxidation: The thiol group in thiothreonyl can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The gamma-glutamyl residue can participate in transpeptidation reactions, transferring the gamma-glutamyl group to other amino acids or peptides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol (BME) under reducing conditions.
Substitution: Enzymatic reactions using gamma-glutamyl transpeptidase under physiological conditions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of gamma-glutamyl derivatives with other amino acids or peptides.
Scientific Research Applications
Gamma-Glutamyl-thiothreonyl-glycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and enzymatic reactions.
Biology: Investigated for its role in cellular antioxidant defense mechanisms and redox regulation.
Medicine: Explored for its potential therapeutic applications in diseases related to oxidative stress, such as Parkinson’s disease and diabetes.
Industry: Utilized in the production of bioactive peptides and as a component in cosmetic formulations for its antioxidant properties.
Mechanism of Action
Gamma-Glutamyl-thiothreonyl-glycine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. It acts as a substrate for gamma-glutamyl transpeptidase, which catalyzes the transfer of the gamma-glutamyl group to other amino acids or peptides. This process is crucial for maintaining cellular redox homeostasis and detoxification of reactive oxygen species. The compound also modulates various signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
Gamma-Glutamyl-cysteinyl-glycine (Glutathione): A well-known antioxidant involved in cellular detoxification.
Gamma-Glutamyl-cysteinyl-alanine: Another tripeptide with similar antioxidant properties.
Uniqueness
Gamma-Glutamyl-thiothreonyl-glycine is unique due to the presence of the thiothreonyl residue, which imparts distinct chemical and biological properties. The thiol group in thiothreonyl enhances the compound’s antioxidant capacity and its ability to form disulfide bonds, making it a valuable molecule for studying redox biology and developing therapeutic agents.
Properties
CAS No. |
136567-42-5 |
---|---|
Molecular Formula |
C11H19N3O6S |
Molecular Weight |
321.35 g/mol |
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H19N3O6S/c1-5(21)9(10(18)13-4-8(16)17)14-7(15)3-2-6(12)11(19)20/h5-6,9,21H,2-4,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20) |
InChI Key |
GYHXNGRPRPFNOF-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |
Canonical SMILES |
CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |
Synonyms |
gamma-glutamyl-thiothreonyl-glycine gamma-glutamyl-thiothreonyl-glycine, (L,L-erythro)-isomer gamma-L-Glu-L-thioThr-Gly gamma-L-glutamyl-allo-thioThr-Gly GGTTG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.